molecular formula C8H8Cl2O B1356748 2-Chloro-2-(4-chloro-phenyl)-ethanol CAS No. 41252-79-3

2-Chloro-2-(4-chloro-phenyl)-ethanol

Cat. No.: B1356748
CAS No.: 41252-79-3
M. Wt: 191.05 g/mol
InChI Key: MJAKZPPVNDXPPI-UHFFFAOYSA-N
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Description

2-Chloro-2-(4-chloro-phenyl)-ethanol is an organic compound with the molecular formula C8H8Cl2O It is a chlorinated derivative of phenylethanol and is characterized by the presence of two chlorine atoms, one on the ethyl group and the other on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(4-chloro-phenyl)-ethanol typically involves the chlorination of 2-phenylethanol. One common method is the reaction of 2-phenylethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate chlorosulfite ester, which subsequently undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(4-chloro-phenyl)-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-chloro-2-(4-chloro-phenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: Reduction of the compound can yield 2-chloro-2-(4-chloro-phenyl)ethane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like phosphorus tribromide (PBr3) to form 2-chloro-2-(4-chloro-phenyl)ethyl bromide.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.

    Substitution: Phosphorus tribromide (PBr3), tetrahydrofuran (THF) as solvent.

Major Products Formed

    Oxidation: 2-Chloro-2-(4-chloro-phenyl)acetaldehyde.

    Reduction: 2-Chloro-2-(4-chloro-phenyl)ethane.

    Substitution: 2-Chloro-2-(4-chloro-phenyl)ethyl bromide.

Scientific Research Applications

2-Chloro-2-(4-chloro-phenyl)-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of drugs with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(4-chloro-phenyl)-ethanol involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-phenylethanol: Lacks the additional chlorine atom on the phenyl ring.

    4-Chloro-2-phenylethanol: Chlorine atom is positioned differently on the phenyl ring.

    2-Bromo-2-(4-bromo-phenyl)-ethanol: Bromine atoms instead of chlorine.

Uniqueness

2-Chloro-2-(4-chloro-phenyl)-ethanol is unique due to the presence of two chlorine atoms, which can influence its reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

2-chloro-2-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAKZPPVNDXPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576828
Record name 2-Chloro-2-(4-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41252-79-3
Record name 2-Chloro-2-(4-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41252-79-3
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